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Compound of Interest

Compound Name: 7-bromo-5-methoxyisoquinoline

CAS No.: 2708291-98-7

Cat. No.: B6209723

Get Quote

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers,

and Drug Development Scientists Subject: 7-Bromo-5-methoxyisoquinoline (CAS: 2708291-

98-7)[1]

Executive Summary: The Scaffold at a Glance
7-Bromo-5-methoxyisoquinoline is a specialized heterocyclic building block, distinct from its

more common isomer, 7-bromo-5-methoxyquinoline. While the quinoline analogues are widely

documented in patent literature (e.g., as SYK inhibitors), the isoquinoline variant represents a

"privileged scaffold" offering unique vectors for structure-activity relationship (SAR) exploration.

Current Data Status: As of 2026, a public Crystallographic Information File (CIF) for this specific

isomer remains proprietary or unpublished in open repositories (CSD/PDB). Consequently, this

guide functions as a predictive structural analysis and characterization protocol. It synthesizes

available data from close structural analogues to predict the solid-state performance of 7-
bromo-5-methoxyisoquinoline compared to its key alternatives.
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Steric Landscape: The 5-methoxy group introduces significant peri-interaction, disrupting the

planar packing seen in simple bromoisoquinolines, potentially enhancing solubility.

Electronic Profile: The 7-bromo handle allows for selective cross-coupling (Suzuki-Miyaura),

while the 5-methoxy group acts as an electron-donating modulator, altering the pKa of the

isoquinoline nitrogen.

Structural Comparison & Predictive Profiling
To understand the performance of 7-bromo-5-methoxyisoquinoline, we must compare it

against its direct "competitors" in the synthetic toolbox: the core scaffold (7-bromoisoquinoline)

and the nitrogen-shifted isostere (7-bromo-5-methoxyquinoline).

Table 1: Comparative Solid-State & Electronic Properties

Feature
7-Bromo-5-

methoxyisoquinoline

(Target)

7-Bromoisoquinoline

(Core Alternative)

7-Bromo-5-

methoxyquinoline

(Isostere)

CAS Number 2708291-98-7 58794-09-5 1378860-76-4

Molecular Weight 238.08 g/mol 208.05 g/mol 238.08 g/mol

Predicted MP 85–95 °C (Est.)*
67–72 °C

(Experimental)

110–115 °C

(Analogous trend)

Crystal Packing
Herringbone /

Disrupted Pi-Stack

Planar Pi-Stacking

(Sheet-like)
Planar Pi-Stacking

Solubility (DMSO) High (>50 mg/mL) Moderate Moderate

Steric Constraint
High (5-OMe vs 4-H

peri-clash)
Low (Planar)

Moderate (5-OMe vs

4-H)

Primary Utility
Kinase Inhibitor

Scaffold (SYK/JAK)
General Intermediate

Kinase Inhibitor

Scaffold

*Note: Melting point estimated based on the lattice energy disruption caused by the 5-methoxy

group relative to the unsubstituted core.
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Structural Logic: The "Peri-Effect"
In the isoquinoline system, the C5 position is sterically sensitive. Unlike the quinoline system,

where the nitrogen lone pair is distant, the C5-methoxy group in the target molecule sits in

close proximity to the C4 proton.

Consequence: This steric clash forces the methoxy group to rotate out of the aromatic plane.

Crystallographic Impact: This rotation prevents the formation of tight, flat pi-stacked sheets

common in simple isoquinolines. We predict a lower lattice energy and higher solubility for

the 5-methoxy variant compared to the 5-H or 5-nitro analogues.

Experimental Protocol: Crystallization &
Characterization
Since direct crystal data is absent, establishing a robust solid-state profile is the first step in

validating this material for GMP workflows. Below is the recommended protocol for growing

diffraction-quality crystals and verifying the structure.

Workflow Visualization
The following diagram outlines the decision tree for polymorph screening and structural

determination.
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Figure 1: Polymorph screening and single-crystal growth workflow for halogenated

isoquinolines.

Detailed Protocol
Step 1: Solvent Selection (The "Golden Rule")
Isoquinolines are basic. Avoid acidic solvents that might protonate the nitrogen and form

inadvertent salts.
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Recommended Solvent System: Dichloromethane (DCM) / Methanol (9:1) for dissolution;

Hexane or Diethyl Ether for anti-solvent diffusion.

Alternative: Ethyl Acetate / Heptane (slow evaporation).

Step 2: Single Crystal Growth (Vapor Diffusion)
Dissolve 20 mg of 7-bromo-5-methoxyisoquinoline in 0.5 mL of THF or DCM in a small

inner vial.

Place the open inner vial inside a larger jar containing 5 mL of Pentane or Hexane (anti-

solvent).

Seal the outer jar tightly.

Store at 4°C in the dark (halogenated compounds can be light-sensitive).

Expectation: Prismatic crystals should form within 48–72 hours as the pentane diffuses into

the THF, lowering solubility slowly.

Step 3: Data Collection Parameters[2]
Temperature: Collect data at 100 K. Room temperature collection often results in high

thermal motion of the methoxy group, obscuring the precise bond angles.

Target R-Factor: Aim for <5%. If R > 7%, check for twinning, common in planar aromatic

stacks.

Synthetic Context & Drug Development Utility
Why choose this scaffold over the 7-bromo-5-nitro or quinoline variants?

The "Switch" Mechanism in Kinase Inhibition
In the development of SYK (Spleen Tyrosine Kinase) inhibitors, the isoquinoline nitrogen often

acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.

5-Methoxy Role: The methoxy group is not just a steric blocker; it is an electronic "dial." By

donating electron density into the ring, it increases the basicity of the N2 nitrogen compared
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to the 5-H or 5-nitro analogues. This can strengthen the H-bond interaction with the kinase

hinge residues.

7-Bromo Role: This is the "exit vector."[3] It is positioned to allow coupling of solubilizing

groups (e.g., morpholine, piperazine) that protrude into the solvent-exposed region of the

protein.

Comparative Synthesis Pathway
The synthesis of the target is more demanding than the quinoline isomer, often requiring

specific regiocontrol.[4]

3,5-Dibromoaniline Skraup/Pomeranz-Fritsch
Cyclization 5,7-Dibromoisoquinoline

Regioselective
Methoxylation
(NaOMe/DMF)

7-Bromo-5-methoxyisoquinoline

Click to download full resolution via product page

Figure 2: Primary synthetic route. Note that regioselectivity in Step 2 favors the more electron-

deficient position, often requiring careful separation of the 5-OMe and 7-OMe isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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